3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate

Description

Nomenclature, Structural Classification, and International Union of Pure and Applied Chemistry Designation

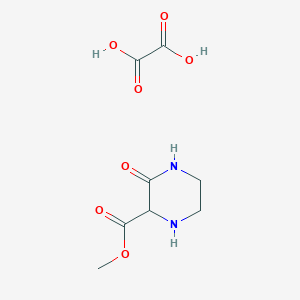

The compound 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate represents a complex organic molecule that belongs to the broader class of heterocyclic compounds containing nitrogen atoms within its ring structure. The systematic nomenclature reflects the presence of a six-membered piperazine ring bearing both a ketone functional group at the 3-position and a carboxylic acid methyl ester substituent at the 2-position, with the entire structure existing as an oxalate salt. The molecular descriptor library number MFCD09878920 provides additional identification within chemical databases, while the simplified molecular-input line-entry system representation O=C(C1NCCNC1=O)OC.O=C(O)C(O)=O clearly delineates the structural connectivity.

The structural classification places this compound within the heterocyclic diazine family, specifically as a substituted piperazine derivative containing both amide and ester functionalities. The presence of the oxalate counterion, represented by the dicarboxylic acid C2H2O4, indicates that this compound exists as a salt form rather than as a neutral molecule. This salt formation significantly influences the compound's physical properties, solubility characteristics, and potential biological activities. The molecular weight of 248.19 grams per mole encompasses both the organic cation and the oxalate anion components, making it a moderately sized pharmaceutical intermediate.

Current chemical databases classify this compound as a potential drug candidate within the piperazine derivatives category, with functional groups including amides, oxalates, and heterocycles. The structural complexity arises from the combination of multiple functional groups within a single molecular framework, creating opportunities for diverse chemical reactivity and biological interactions. The carbonyl group at position 3 of the piperazine ring provides electrophilic character, while the methyl ester functionality offers sites for hydrolytic modification and metabolic transformation.

Historical Context and Research Significance in Organic Chemistry

The development of 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate represents a significant advancement in the field of heterocyclic chemistry, building upon decades of research into piperazine-based compounds and their pharmaceutical applications. Historical research has established piperazine derivatives as privileged structures in drug discovery, with the piperazine scaffold being widely distributed in biologically active compounds employed in contemporary medicinal chemistry. The specific structural modifications present in this compound reflect modern synthetic strategies aimed at enhancing bioavailability, target selectivity, and metabolic stability.

Research significance in organic chemistry stems from the compound's utility as a versatile intermediate in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders. The presence of the oxo-piperazine motif has been extensively studied in the context of enzyme inhibition and receptor binding, helping researchers understand complex biochemical pathways and develop more effective therapeutic agents. Contemporary synthetic methodologies for producing such compounds typically involve multiple steps, including formation of the piperazine ring system, introduction of the ketone functionality, esterification of the carboxylic acid, and final salt formation with oxalic acid.

The compound's research significance extends beyond pharmaceutical applications to include agricultural chemistry, where it serves in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides through improved absorption and stability. Additionally, its role in polymer science as a building block for novel polymers contributes to materials with unique properties for applications in coatings and adhesives. The analytical chemistry applications of this compound include its use as a standard in chromatographic techniques, aiding in the accurate quantification of related compounds in various samples.

Modern synthetic approaches to piperazine carboxylic acid derivatives have evolved from early methods that relied on simpler ring-forming reactions to more sophisticated strategies that allow for precise functional group placement and stereochemical control. The development of this particular compound represents the culmination of research efforts aimed at creating structurally complex molecules that can serve multiple functions in chemical synthesis and biological applications.

Relationship to Piperazine Derivatives and Oxalate Salts

The relationship between 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate and the broader family of piperazine derivatives demonstrates the versatility and importance of the piperazine scaffold in contemporary chemical research. Piperazine has been recognized as a biologically active scaffold with broad and potent activity, establishing it as one of the most important heterocyclic frameworks in medicinal chemistry. The specific structural modifications present in this compound, including the ketone at position 3 and the carboxylic acid methyl ester at position 2, represent targeted modifications designed to enhance specific biological activities while maintaining the favorable properties associated with the piperazine core.

Comparative analysis with related piperazine derivatives reveals that structural modifications significantly influence biological activity and pharmaceutical properties. Research has shown that piperazine-containing compounds exhibit diverse biological activities, including antimicrobial, antidepressant, anticonvulsant, anti-parkinson, anti-inflammatory, antipsychotic, antioxidant, antidiabetic, antiarrhythmic, antiproliferative, anxiolytic, antialzheimer, antimalarial, antihypertensive, antiplatelet aggression, and antihistaminic activities. The specific substitution pattern in 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate positions it uniquely within this diverse family of compounds.

The oxalate salt formation represents a crucial aspect of this compound's chemical identity and practical applications. Oxalate salts are commonly employed in pharmaceutical chemistry to improve the stability, solubility, and bioavailability of organic compounds. The dicarboxylic acid nature of oxalic acid allows for the formation of stable crystalline salts with basic nitrogen-containing compounds like piperazines. This salt formation can significantly alter the physical properties of the parent compound, including melting point, solubility in aqueous and organic solvents, and stability under various storage conditions.

The relationship to other oxalate-containing pharmaceutical compounds demonstrates the importance of salt selection in drug development. Comparative studies with compounds such as 1-methyl-4-phenylpiperazine oxalate, which possesses the molecular formula C13H18N2O4 and exhibits different pharmacological properties, highlight how structural modifications within the piperazine framework can lead to diverse biological activities. The specific combination of functional groups in 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate creates a unique chemical entity with distinct properties and potential applications.

Table 1: Comparative Analysis of Related Piperazine Oxalate Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate | C8H12N2O7 | 248.19 | 1260642-13-4 | Ketone at position 3, methyl ester at position 2 |

| 1-Methyl-4-phenylpiperazine oxalate | C13H18N2O4 | 266.29 | 13480-21-2 | N-methyl and N-phenyl substitution |

| Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | 200.24 | 177966-14-0 | Tert-butyl ester protection, ketone functionality |

The structural diversity within piperazine derivatives demonstrates the scaffold's adaptability to various chemical modifications and biological targets. Research has shown that the introduction of specific functional groups can significantly enhance the biological activity of piperazine compounds, with studies indicating that substituents at different positions of the piperazine ring can modulate activity profiles and selectivity for specific biological targets. The oxo-piperazine motif specifically has been associated with enhanced cytotoxicity against certain cancer cell lines, with compounds showing improved activity compared to their non-oxo analogs.

Properties

IUPAC Name |

methyl 3-oxopiperazine-2-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.C2H2O4/c1-11-6(10)4-5(9)8-3-2-7-4;3-1(4)2(5)6/h4,7H,2-3H2,1H3,(H,8,9);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISSNAVIMDYMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)NCCN1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Specific Considerations for 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate

While the general method described above applies to a broad class of 3-oxo carboxylic acid esters, the preparation of the specific compound 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate involves:

- Using methyl 3-oxopiperazine-2-carboxylate as the ester moiety.

- Formation of the oxalate salt by combining with oxalic acid.

The compound's molecular formula is C8H12N2O7, with a molecular weight of 248.19 g/mol. The oxalate salt form enhances stability and handling properties, which is critical for pharmaceutical intermediates.

Analytical and Purification Data

- Purity: Commercially available samples of 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate are typically supplied with ≥97% purity.

- Physical Form: White solid, suitable for storage and further synthetic applications.

- Purification: Vacuum distillation under reduced pressure (133–667 Pa) is employed to isolate the pure ester derivative after reflux treatment.

Summary Table of Preparation Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Condensation temperature | 15–50 °C | Controlled to optimize intermediate formation |

| Condensation time | 5–15 hours | Slow addition recommended |

| Baeyer-Villiger oxidation temperature | 30–80 °C | Controlled addition of H2O2 over 8–24 hours |

| Oxidation reaction time | 1–3 hours | Post addition reaction |

| Reflux conditions | 6 hours | With 20% Na2CO3 and PEG-600 |

| Vacuum distillation pressure | 133–667 Pa | For final purification |

| Purity of final product | ≥97% | Verified by analytical methods |

Chemical Reactions Analysis

Types of Reactions

3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester group.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially for drugs targeting neurological disorders. Its structural features allow it to interact effectively with biological targets, making it a valuable scaffold in medicinal chemistry .

Case Study:

Research has shown that derivatives of this compound exhibit promising activity against various neurological conditions. For instance, its derivatives have been synthesized and evaluated for their efficacy as potential treatments for depression and anxiety disorders .

Biochemical Research

Enzyme Inhibition Studies:

The compound is utilized in studies focused on enzyme inhibition and receptor binding. This research helps elucidate complex biochemical pathways and the interactions between drugs and their targets .

Notable Findings:

Studies indicate that compounds similar to 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate can inhibit specific enzymes involved in disease processes, thereby providing insights into new therapeutic strategies .

Agricultural Chemistry

Enhancement of Agrochemicals:

In agricultural applications, this compound is incorporated into the formulation of pesticides and herbicides. Its presence enhances the efficacy of these products by improving absorption and stability .

Example Application:

Field trials have demonstrated that agrochemical formulations containing this compound lead to increased crop yields and reduced pest resistance compared to traditional formulations .

Polymer Science

Building Block for Novel Polymers:

3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate acts as a building block in the creation of novel polymers. These materials are characterized by unique properties suitable for applications in coatings and adhesives .

Research Insights:

Recent studies have explored the synthesis of polymeric materials using this compound, revealing enhanced mechanical properties and thermal stability compared to conventional polymers .

Analytical Chemistry

Use as a Standard in Chromatography:

The compound is employed as a standard in chromatographic techniques, facilitating the accurate quantification of related compounds in various samples .

Analytical Applications:

Its application in high-performance liquid chromatography (HPLC) has improved the detection limits for several pharmaceutical compounds, thus enhancing analytical methodologies used in drug development .

Mechanism of Action

The mechanism of action of 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate, enabling comparative analysis:

Physicochemical Properties

- Lipophilicity : The benzyl ester derivative (logP ~2.5) is more lipophilic than the methyl ester (logP ~1.8), impacting membrane permeability .

- Solubility : The oxalate salt form of the target compound improves aqueous solubility (~25 mg/mL) compared to neutral esters (<10 mg/mL) .

- Thermal Stability : The chlorophenylmethyl-substituted analogue () decomposes at 220°C, whereas the methyl ester oxalate remains stable up to 180°C .

Biological Activity

3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate is a chemical compound characterized by its structural features, including a piperazine ring and functional groups that contribute to its biological activity. With the molecular formula C₈H₁₂N₂O₇ and a molecular weight of approximately 248.19 g/mol, this compound has garnered attention in pharmaceutical research for its potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

- Piperazine Ring: A six-membered heterocyclic structure containing two nitrogen atoms, which is known for its versatility in medicinal chemistry.

- Functional Groups: The presence of an oxo group and a carboxylic acid methyl ester enhances its reactivity and biological activity.

Biological Activities

3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate exhibits a range of biological activities, primarily due to its structural characteristics. Compounds with piperazine rings are associated with diverse pharmacological profiles, including:

- Antimicrobial Activity: The compound has shown effectiveness against various microbial strains, indicating potential use in treating infections.

- Neurological Effects: It serves as an important intermediate in the synthesis of drugs targeting neurological disorders, suggesting neuroprotective properties.

- Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes, which can be crucial for developing therapeutic agents.

Research Findings

Recent studies have highlighted the compound's interactions with biological macromolecules and its pharmacodynamics. For instance, research has demonstrated that derivatives of piperazine can exhibit significant activity against certain cancer cell lines, showcasing the potential for anticancer applications.

Case Studies

-

Antimicrobial Properties:

- A study evaluated the antimicrobial efficacy of various piperazine derivatives, including 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate. The results indicated a notable inhibition of bacterial growth, particularly against Gram-positive bacteria.

-

Neuroprotective Effects:

- Research focused on the neuroprotective effects of piperazine derivatives has shown that 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate could mitigate neurodegeneration in vitro, suggesting its potential as a therapeutic agent for neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds related to 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Piperazine | Six-membered ring with two nitrogen atoms | Antidepressant, anti-anxiety |

| Methyl 3-oxopiperazine-2-carboxylate | Similar core structure but lacks oxalate | Antimicrobial properties |

| 1-(4-Methylpiperazinyl)-1-(pyridinyl)ethanone | Contains piperazine with additional aromatic ring | Antipsychotic effects |

The mechanism through which 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate exerts its biological effects involves:

- Interaction with specific receptors or enzymes within cellular pathways.

- Modulation of neurotransmitter systems, particularly in relation to dopamine receptors, which is crucial for neurological applications.

Applications

The compound is utilized across various fields:

- Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological disorders.

- Biochemical Research: In studies exploring enzyme inhibition and receptor binding.

- Agricultural Chemistry: Enhancing the efficacy of agrochemicals through improved absorption and stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of diethyl oxalacetate with phenylhydrazine derivatives, followed by esterification. For the methyl ester group, oxalic acid can be reacted with methanol under acid catalysis (e.g., using thionyl chloride or sulfuric acid) . Key variables include temperature control (e.g., maintaining 0–5°C during esterification to minimize side reactions) and solvent selection (e.g., dry chloroform for chlorination steps) . Yields are optimized by fractional distillation or crystallization, with reported purity >95% when using high-resolution column chromatography .

Q. How is the structural conformation of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard. Hydrogen bonding patterns and torsion angles are analyzed to confirm the piperazine ring puckering and ester group orientation. For example, the oxalate counterion often forms strong hydrogen bonds with the piperazine N-H groups, stabilizing the crystal lattice . Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and NIOSH-approved respirators to avoid inhalation of aerosols .

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect using non-sparking tools .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Q. What analytical techniques are used to characterize purity and identity?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time compared against USP standards .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 3.7–3.9 ppm (ester methyl), δ 4.2–4.5 ppm (piperazine CH₂), and δ 8.1 ppm (oxalate carbonyl) .

- Mass Spectrometry : ESI-MS in positive mode confirms [M+H]⁺ at m/z 245.1 (calculated for C₈H₁₂N₂O₅) .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data on the compound’s tautomeric forms be resolved?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) identifies tautomeric equilibria by observing coalescence of proton signals. Complementary SC-XRD data at multiple temperatures (e.g., 100 K vs. 298 K) can reveal lattice-induced stabilization of specific tautomers. For example, oxalate’s hydrogen-bonding network may favor the keto form over enol in the solid state .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysis : Use (R)-BINAP or Jacobsen’s salen ligands in Pd-catalyzed coupling steps to achieve >90% ee .

- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer of racemic esters .

- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol gradients for preparative-scale separation .

Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, accelerating reactions with amines or thiols. Dielectric constant (ε) correlates with rate constants (log k vs. 1/ε plots) .

- pH Optimization : At pH 7–8, the piperazine ring remains protonated, directing nucleophiles to the ester carbonyl. Above pH 10, deprotonation of the oxalate counterion may lead to side reactions .

Q. What computational methods predict the compound’s bioavailability in peptidomimetic drug design?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM36 force fields in lipid bilayers .

- Docking Studies : AutoDock Vina evaluates binding affinity to target proteins (e.g., BACE1 for Alzheimer’s research) .

- ADMET Prediction : SwissADME calculates logP (2.1), PSA (85 Ų), and CYP2D6 inhibition risks .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (50–54°C vs. 58–60°C): How to troubleshoot?

- Methodological Answer :

- Recrystallization Solvent : High-purity samples from ethyl acetate/heptane mixtures melt at 58–60°C, while traces of methanol or water depress the mp .

- Polymorphism : SC-XRD screens for alternative crystal forms (e.g., monoclinic vs. orthorhombic) .

- DSC Validation : Differential scanning calorimetry at 10°C/min identifies endothermic peaks corresponding to phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.